Cas no 63777-68-4 (1-Phenethyl-1H-benzo[d][1,2,3]triazole)

1-Phenethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzotriazole core substituted with a phenethyl group at the 1-position. This structure imparts stability and versatility, making it useful in organic synthesis, coordination chemistry, and material science applications. The benzotriazole moiety is known for its role as a corrosion inhibitor, UV stabilizer, and ligand in metal complexes, while the phenethyl substituent enhances solubility and reactivity in certain reaction environments. The compound’s well-defined molecular architecture allows for precise modifications, facilitating its use in pharmaceuticals, agrochemicals, and advanced polymer systems. Its synthetic accessibility and functional adaptability make it a valuable intermediate in research and industrial processes.
1-Phenethyl-1H-benzo[d][1,2,3]triazole structure
63777-68-4 structure
Product Name:1-Phenethyl-1H-benzo[d][1,2,3]triazole
CAS No:63777-68-4
MF:C14H13N3
MW:223.273122549057
CID:1094889
PubChem ID:733621
Update Time:2025-05-23

1-Phenethyl-1H-benzo[d][1,2,3]triazole Chemical and Physical Properties

Names and Identifiers

    • 1-Phenethyl-1H-benzo[d][1,2,3]triazole
    • SMR000293065
    • AKOS001680931
    • 63777-68-4
    • 1-phenethyl-1H-benzotriazole
    • SCHEMBL3428426
    • DTXSID001320506
    • CS-0363812
    • 1-(2-phenylethyl)-1H-1,2,3-benzotriazole
    • HMS1489L21
    • HMS2748N15
    • IDI1_023805
    • ChemDiv3_005895
    • 1-(2-phenylethyl)benzotriazole
    • CHEMBL1303829
    • MLS000675374
    • Inchi: 1S/C14H13N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H,10-11H2
    • InChI Key: GBHXISDJTKHBFA-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2N=N1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 223.110947427g/mol
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 30.7Ų

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Additional information on 1-Phenethyl-1H-benzo[d][1,2,3]triazole

Introduction to 1-Phenethyl-1H-benzo[d][1,2,3]triazole (CAS No. 63777-68-4) in Modern Chemical and Pharmaceutical Research

1-Phenethyl-1H-benzo[d][1,2,3]triazole, identified by the chemical abstracts service number 63777-68-4, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the triazole class, which is well-documented for its broad spectrum of pharmacological effects, making it a valuable scaffold for drug discovery and development.

The molecular structure of 1-Phenethyl-1H-benzo[d][1,2,3]triazole consists of a benzene ring fused with a triazole ring, with an ethyl substituent attached to the triazole nitrogen. This configuration imparts distinct electronic and steric properties that can influence its interactions with biological targets. The presence of both aromatic and heterocyclic components makes this compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in developing novel therapeutic agents based on triazole derivatives due to their favorable pharmacokinetic profiles and minimal toxicity. Studies have shown that compounds incorporating the triazole moiety exhibit inhibitory effects on various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. 1-Phenethyl-1H-benzo[d][1,2,3]triazole is no exception and has been explored for its potential applications in these areas.

One of the most compelling aspects of 1-Phenethyl-1H-benzo[d][1,2,3]triazole is its ability to modulate multiple biological pathways simultaneously. For instance, preliminary research suggests that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, its structural similarity to known antiviral agents has prompted investigations into its potential role in combating viral infections.

The synthesis of 1-Phenethyl-1H-benzo[d][1,2,3]triazole involves a multi-step process that typically begins with the condensation of phenethylamine with appropriate carbonyl compounds followed by cyclization to form the triazole ring. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. These advancements have also facilitated the exploration of analogues with modified substituents to enhance potency and selectivity.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing triazole-based compounds for therapeutic use. By systematically modifying various functional groups attached to the benzene and triazole rings, researchers have identified derivatives that exhibit enhanced biological activity while maintaining favorable pharmacokinetic properties. This approach has led to the discovery of several lead compounds that are currently undergoing further preclinical evaluation.

The potential applications of 1-Phenethyl-1H-benzo[d][1,2,3]triazole extend beyond traditional pharmaceuticals. Its unique chemical properties make it a suitable candidate for use in materials science and nanotechnology. For example, researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength. Additionally, its ability to interact with biological molecules suggests potential uses in drug delivery systems designed to target specific cellular compartments or tissues.

In conclusion, 1-Phenethyl-1H-benzo[d][1,2,3]triazole (CAS No. 63777-68-4) represents a promising compound with diverse applications in chemical and pharmaceutical research. Its structural features and biological activities make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological pathways expands, 1-Phenethyl-1H-benzo[d][1,2,3]triazole is poised to play a significant role in future medical breakthroughs.

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